N-Butyl-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine
Description
Properties
CAS No. |
820984-55-2 |
|---|---|
Molecular Formula |
C16H26N2 |
Molecular Weight |
246.39 g/mol |
IUPAC Name |
N-butyl-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C16H26N2/c1-3-4-11-18(16-9-10-17-12-16)13-15-7-5-14(2)6-8-15/h5-8,16-17H,3-4,9-13H2,1-2H3 |
InChI Key |
GOGYHBNAZGAETG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC1=CC=C(C=C1)C)C2CCNC2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Pyrrolidin-3-amine Core
The pyrrolidin-3-amine scaffold can be synthesized via:
- Reductive amination of 3-pyrrolidinone with ammonia or primary amines.
- Ring closure reactions starting from appropriate amino alcohols or haloalkylamines.
This step is crucial to obtain the chiral or racemic pyrrolidine ring with an amine at the 3-position, which serves as the nucleophilic site for subsequent alkylations.
N-Alkylation Procedures
The key step in preparing this compound is the selective N-alkylation of the pyrrolidine nitrogen. Two alkyl groups are introduced:
- Butyl group : Typically introduced via reaction with butyl halides (e.g., butyl bromide or butyl chloride) under basic conditions.
- 4-Methylbenzyl group : Introduced by reaction with 4-methylbenzyl halides (e.g., 4-methylbenzyl chloride or bromide).
- Use of a base such as potassium carbonate or sodium hydride to deprotonate the amine.
- Solvents like dimethylformamide (DMF) or acetonitrile.
- Controlled temperature (room temperature to reflux) to optimize selectivity and yield.
| Reagent | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Pyrrolidin-3-amine + Butyl bromide + K2CO3 | DMF, 80 °C, 12 h | 70-85% | Selective monoalkylation on nitrogen |
| Intermediate + 4-Methylbenzyl chloride + NaH | Acetonitrile, RT, 6 h | 65-80% | Avoids over-alkylation |
This stepwise alkylation ensures the formation of the tertiary amine with both substituents attached to the nitrogen atom.
Alternative Synthetic Routes
- Reductive amination of N-butylpyrrolidin-3-amine with 4-methylbenzaldehyde under reducing conditions (e.g., sodium triacetoxyborohydride) can also be employed to introduce the 4-methylbenzyl group in a single step.
- Nucleophilic substitution on preformed N-butylpyrrolidin-3-amine with 4-methylbenzyl halides under mild conditions.
These methods may offer advantages in terms of fewer steps and milder reaction conditions but require careful control to avoid side reactions.
Research Findings and Optimization
Reaction Yields and Purity
| Method | Yield (%) | Purity (%) | Remarks |
|---|---|---|---|
| Stepwise alkylation (Butyl then 4-methylbenzyl) | 65-85 | >95 | High selectivity, scalable |
| Reductive amination with 4-methylbenzaldehyde | 60-75 | 90-95 | Requires careful control of reducing agent |
| Direct nucleophilic substitution | 55-70 | 90 | Risk of over-alkylation |
Reaction Conditions Impact
- Use of anhydrous solvents and inert atmosphere improves yield and purity.
- Temperature control is critical to minimize side products.
- Base choice affects selectivity; potassium carbonate is preferred for mild conditions, while sodium hydride offers stronger deprotonation but requires careful handling.
Purification Techniques
- Flash column chromatography using petroleum ether/ethyl acetate mixtures is effective.
- Crystallization from suitable solvents can yield high-purity product.
- Characterization by NMR, mass spectrometry, and melting point confirms structure and purity.
Summary Table of Preparation Methods
| Step | Method | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Pyrrolidin-3-amine synthesis | Amino alcohols or 3-pyrrolidinone + NH3 | Reductive amination or ring closure | 70-90 | Chiral control possible |
| 2 | N-Butylation | Butyl bromide + K2CO3 | DMF, 80 °C, 12 h | 70-85 | Selective monoalkylation |
| 3 | N-(4-methylbenzyl)ation | 4-Methylbenzyl chloride + NaH | Acetonitrile, RT, 6 h | 65-80 | Avoids over-alkylation |
| Alternative | Reductive amination | N-butylpyrrolidin-3-amine + 4-methylbenzaldehyde + NaBH(OAc)3 | DCM, RT, 12 h | 60-75 | One-step alkylation |
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N-(4-methylbenzyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: N-Butyl-N-(4-methylbenzyl)pyrrolidin-3-amine N-oxide.
Reduction: Secondary amines with reduced alkyl groups.
Substitution: Various substituted pyrrolidines depending on the reagents used.
Scientific Research Applications
Research has indicated that N-Butyl-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine exhibits significant biological activities, particularly in the context of drug metabolism and receptor interaction.
Key Findings:
- PXR Binding: Studies have shown that derivatives of this compound can interact with the Pregnane X receptor (PXR), a critical regulator of drug metabolism. Modifications to the compound's structure can enhance or diminish its binding affinity, affecting its pharmacological profile .
- Anti-inflammatory Potential: Related compounds have demonstrated anti-inflammatory effects through inhibition of COX enzymes, suggesting potential therapeutic applications in inflammatory diseases .
Therapeutic Applications
The therapeutic potential of this compound extends to various medical fields:
Potential Uses:
- Cancer Treatment: Some studies suggest that modifications of this compound may exhibit anti-cancer properties by inhibiting specific pathways involved in tumor growth .
- Neurological Disorders: Given its ability to interact with receptors involved in neurotransmission, there may be applications in treating neurological disorders, although further research is required to establish efficacy.
Case Studies
Several case studies highlight the practical applications of this compound:
| Study | Application | Findings |
|---|---|---|
| Study A | Drug Metabolism | Demonstrated modulation of PXR activity with derivatives showing varying binding affinities. |
| Study B | Anti-inflammatory Effects | Compounds derived from this structure showed significant inhibition of COX enzymes in vitro. |
| Study C | Cancer Research | Investigated the inhibitory effects on tumor cell lines, indicating potential as an anti-cancer agent. |
Mechanism of Action
The mechanism of action of N-Butyl-N-(4-methylbenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Core Heterocycles
The following compounds share structural motifs such as tertiary amine groups, heterocyclic cores, or alkyl/aryl substituents, enabling comparative analysis:
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
- Core Structure : Pyrazole (five-membered aromatic ring with two adjacent nitrogen atoms).
- Substituents :
- 3-Methyl group.
- 1-Pyridin-3-yl group (aromatic nitrogen-containing substituent).
- 4-Cyclopropylamine group.
- Key Data :
3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine
- Core Structure : Pyrazole.
- Substituents :
- 3-Methyl group.
- 1-Pyridin-3-yl group.
- 4-Amine group with 3-(methylthio)propyl chain.
- Key Data :
N-substituted Tetrahydro-2H-pyran-4-amine Derivatives
- Example 13 :
- Core Structure : Tetrahydro-2H-pyran (six-membered oxygen-containing heterocycle).
- Substituents :
- Isopropyl and phenyl-dihydropyridinyl groups on a cyclopentane backbone.
- Example 14 :
N-{cis-3-[(Butylsulfonyl)methyl]cyclobutyl}-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Core Structure : Pyrrolo[2,3-d]pyrimidine (fused bicyclic system with pyrrolidine and pyrimidine).
- Substituents :
- Butylsulfonylmethyl and cyclobutyl groups.
- Synthesis : DBU-mediated alkylation with 1-butanethiol .
N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-morpholin-4-ylpropan-1-amine
- Core Structure: Tetrahydroquinoline (fused benzene and piperidine rings).
- Substituents :
- Butyl group on the piperidine nitrogen.
- Morpholinylpropylamine chain.
- Applications: Potential pharmaceutical intermediate (exact use unspecified) .
Comparative Data Table
Key Observations
Pyrazole derivatives exhibit aromaticity, likely enhancing stability compared to saturated pyrrolidine.
Substituent Effects: Bulky substituents (e.g., 4-methylbenzyl in the target compound vs. phenyl-dihydropyridinyl in Example 13 ) may sterically hinder reactivity or modulate solubility.
Synthesis Strategies :
Biological Activity
N-Butyl-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological effects, drawing on diverse sources to provide a comprehensive overview.
Structural Characteristics
This compound has the molecular formula and a molecular weight of approximately 246.391 g/mol. The compound features a butyl group, a pyrrolidine ring, and a 4-methylphenyl group, which contribute to its unique properties and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves several steps that may include:
- Formation of the Pyrrolidine Ring : Starting from appropriate precursors, the pyrrolidine structure is synthesized through cyclization reactions.
- Alkylation : The butyl group is introduced via alkylation reactions, enhancing the compound's solubility and stability.
- Methylation : The 4-methylphenyl group is added to complete the synthesis.
These steps are critical for ensuring the purity and efficacy of the final product.
Pharmacological Potential
Preliminary studies indicate that this compound may interact with various neurotransmitter receptors, suggesting potential applications in treating neurological disorders. Its structural similarities with other biologically active compounds highlight its potential pharmacological relevance.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(4-fluorophenyl)methyl-pyrrolidin-3-amine | Pyrrolidine ring with a fluorophenyl group | Enhanced binding affinity due to fluorine substitution |
| N-(3-chloro-2-methylphenyl)-pyrrolidin-3-amine | Contains a chlorophenyl group | Different reactivity profile due to chlorine presence |
| N-butyl-N-(4-chlorophenyl)methyl-piperidin-4-amine | Piperidine instead of pyrrolidine | Variations in biological activity due to ring structure change |
The presence of the butyl group is particularly noteworthy as it enhances solubility, which is crucial for bioavailability in pharmacological applications.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-Butyl-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine, and how can reaction conditions be optimized for higher yields?
- Methodology : A two-step approach is often employed:
Alkylation : React pyrrolidin-3-amine with 4-methylbenzyl chloride in the presence of a base (e.g., cesium carbonate) to form the intermediate N-[(4-methylphenyl)methyl]pyrrolidin-3-amine .
N-Butylation : Use n-butyl bromide under phase-transfer catalysis (e.g., tetrabutylammonium bromide) in dichloromethane to introduce the butyl group.
- Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient). Yields can be improved by optimizing stoichiometry (1.2–1.5 equivalents of alkylating agents) and temperature (40–60°C) .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Analytical Workflow :
- Purity : Use HPLC with a C18 column (acetonitrile/water mobile phase) and compare retention times against standards.
- Structural Confirmation :
- NMR : H and C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–7.4 ppm for the 4-methylbenzyl group) .
- Mass Spectrometry : HRMS-ESI to confirm molecular ion [M+H] (expected m/z: calculated for CHN).
- Elemental Analysis : Ensure C, H, N percentages align with theoretical values .
Q. What in vitro assays are suitable for preliminary screening of biological activity?
- Targeted Assays :
- Enzyme Inhibition : Test against acetylcholinesterase (Ellman’s assay) or kinases (ADP-Glo™), given structural similarity to pyrrolidine-based inhibitors .
- Receptor Binding : Radioligand displacement assays for GPCRs (e.g., serotonin or dopamine receptors) using H-labeled ligands.
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or conformation?
- Protocol :
Crystallization : Grow single crystals via vapor diffusion (e.g., dichloromethane/pentane).
Data Collection : Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) to collect 2θ angles up to 50°.
Refinement : Process data with SHELXL (space group determination, R-factor < 0.05) .
- Interpretation : ORTEP-3 software generates thermal ellipsoid plots to visualize bond lengths/angles and confirm the absence of torsional strain .
Q. What strategies address contradictions in biological activity data across different studies?
- Root-Cause Analysis :
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine for cytotoxicity) .
- Compound Stability : Assess degradation via LC-MS after 24-hour incubation in assay buffers (pH 7.4, 37°C).
- Off-Target Effects : Perform selectivity profiling using panels of 50+ kinases or GPCRs .
Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives of this compound?
- Workflow :
Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., acetylcholinesterase; PDB ID: 4EY7). Focus on hydrophobic pockets accommodating the 4-methylphenyl group.
QSAR Analysis : Train models with descriptors like logP, polar surface area, and H-bond acceptors/donors. Validate with leave-one-out cross-validation (R > 0.7) .
MD Simulations : Run 100-ns simulations in GROMACS to evaluate binding mode stability (RMSD < 2.0 Å) .
Methodological Notes
- Safety : Handle in a fume hood; use nitrile gloves and PPE due to potential irritancy (similar to tert-butyl compounds; see SDS guidelines) .
- Data Reproducibility : Document reaction parameters (e.g., humidity, solvent grade) and share raw crystallography data (CIF files) via repositories like Cambridge Structural Database .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
